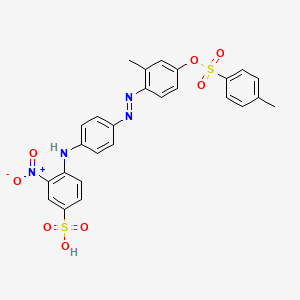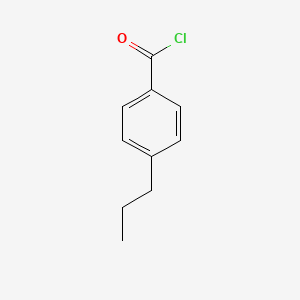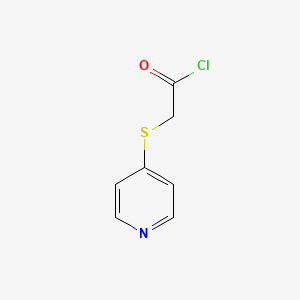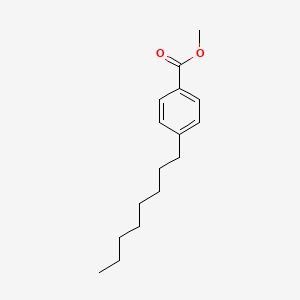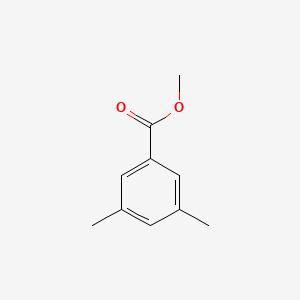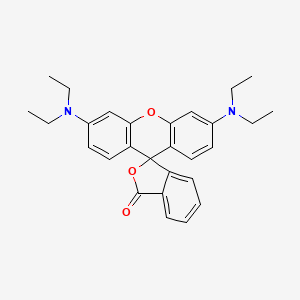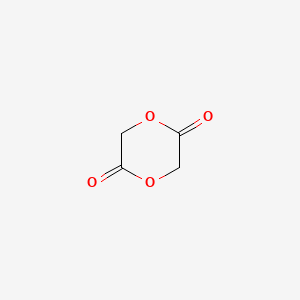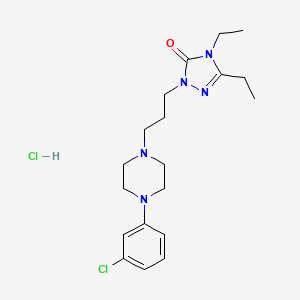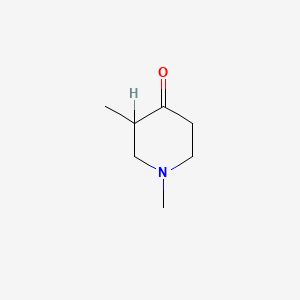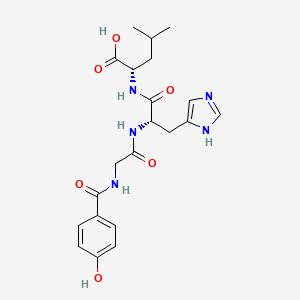
P-Hydroxyhippuryl-his-leu-OH
Vue d'ensemble
Description
P-Hydroxyhippuryl-his-leu-OH is a peptide compound with the molecular formula C21H27N5O6. It is known for its role as a substrate in the colorimetric determination of angiotensin I-converting enzyme (ACE) activity . This compound is composed of a sequence of amino acids, including histidine and leucine, and features a hydroxybenzoyl group.
Applications De Recherche Scientifique
P-Hydroxyhippuryl-his-leu-OH is widely used in scientific research due to its role as a substrate for ACE activity assays. This application is crucial in the study of cardiovascular diseases and hypertension. Additionally, it serves as a model compound in peptide synthesis research and enzymology studies .
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
P-Hydroxyhippuryl-his-leu-OH plays a crucial role in biochemical reactions as a substrate for angiotensin I-converting enzyme. This enzyme catalyzes the hydrolysis of this compound, resulting in the formation of hippuric acid and a dipeptide. The interaction between this compound and angiotensin I-converting enzyme is highly specific, making it an excellent tool for studying enzyme kinetics and inhibitor screening. Additionally, this compound can interact with other proteolytic enzymes, providing insights into their substrate specificity and catalytic mechanisms .
Cellular Effects
This compound influences various cellular processes, particularly those related to the renin-angiotensin system. By serving as a substrate for angiotensin I-converting enzyme, it indirectly affects cell signaling pathways involved in blood pressure regulation and fluid balance. The hydrolysis of this compound by angiotensin I-converting enzyme can lead to changes in gene expression and cellular metabolism, particularly in endothelial cells and renal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of angiotensin I-converting enzyme. This binding facilitates the hydrolysis of the peptide bond, resulting in the release of hippuric acid and a dipeptide. The specificity of this interaction is due to the structural complementarity between this compound and the active site of angiotensin I-converting enzyme. This mechanism is essential for understanding the enzyme’s catalytic activity and for developing inhibitors that can modulate its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light or extreme temperatures can lead to degradation. In in vitro studies, the hydrolysis of this compound by angiotensin I-converting enzyme can be monitored over time to assess enzyme activity and inhibitor efficacy. Long-term effects on cellular function are typically observed in in vivo studies, where the compound’s stability and bioavailability can influence the outcomes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is effectively hydrolyzed by angiotensin I-converting enzyme, providing a reliable measure of enzyme activity. At high doses, this compound may exhibit toxic or adverse effects, such as renal dysfunction or altered blood pressure regulation. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in metabolic pathways related to the renin-angiotensin system. Upon hydrolysis by angiotensin I-converting enzyme, the resulting products, hippuric acid and a dipeptide, can enter various metabolic pathways. Hippuric acid, for instance, is further metabolized in the liver and excreted in the urine. The interaction of this compound with angiotensin I-converting enzyme and other proteolytic enzymes can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the endothelial cells lining blood vessels. The distribution of this compound can influence its hydrolysis by angiotensin I-converting enzyme and other proteolytic enzymes, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with angiotensin I-converting enzyme and other proteolytic enzymes. These interactions direct the compound to specific compartments, such as the plasma membrane and endoplasmic reticulum, where angiotensin I-converting enzyme is predominantly located. Post-translational modifications and targeting signals may also play a role in the subcellular localization of this compound, influencing its activity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-Hydroxyhippuryl-his-leu-OH involves the stepwise assembly of its constituent amino acids. The process typically starts with the protection of functional groups to prevent unwanted reactions. The hydroxybenzoyl group is introduced through an amide bond formation with glycine, followed by the sequential addition of histidine and leucine residues. The final deprotection step yields the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
P-Hydroxyhippuryl-his-leu-OH undergoes various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the imidazole ring of histidine.
Substitution: The amide bonds in the peptide chain can be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzoyl group can yield quinones, while reduction of the imidazole ring can produce reduced histidine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hippuryl-his-leu-OH: Lacks the hydroxy group on the benzoyl ring.
Benzoyl-his-leu-OH: Features a benzoyl group instead of a hydroxybenzoyl group.
Acetyl-his-leu-OH: Contains an acetyl group in place of the benzoyl group
Uniqueness
P-Hydroxyhippuryl-his-leu-OH is unique due to the presence of the hydroxy group on the benzoyl ring, which enhances its reactivity and specificity as a substrate for ACE. This modification allows for more accurate and sensitive detection of ACE activity compared to similar compounds .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O6/c1-12(2)7-17(21(31)32)26-20(30)16(8-14-9-22-11-24-14)25-18(28)10-23-19(29)13-3-5-15(27)6-4-13/h3-6,9,11-12,16-17,27H,7-8,10H2,1-2H3,(H,22,24)(H,23,29)(H,25,28)(H,26,30)(H,31,32)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVRJTCVMKJNRP-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998910 | |
| Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77697-23-5 | |
| Record name | N-(4-Hydroxybenzoyl)glycyl-L-histidyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77697-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyhippuryl-histidyl-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077697235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Leucine, N-[N-[N-(4-hydroxybenzoyl)glycyl]-L-histidyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


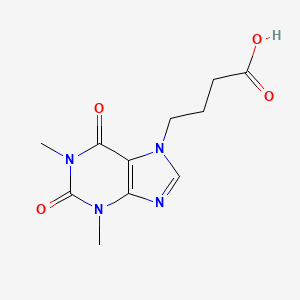
![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)
![2,4-Bis(tert-pentyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360157.png)
